4-{[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one
Description
This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with cyclopropyl and dimethyl groups at positions 2, 5, and 4. A piperazine ring is attached to the pyrimidine via position 4, which is further connected via a methylene bridge to a 1-methyl-1,2-dihydropyridin-2-one moiety.
Properties
IUPAC Name |
4-[[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-14-15(2)21-19(17-4-5-17)22-20(14)25-10-8-24(9-11-25)13-16-6-7-23(3)18(26)12-16/h6-7,12,17H,4-5,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNBRBQFNWCKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)CC3=CC(=O)N(C=C3)C)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrimidine- and piperazine-containing heterocycles. Below is a comparative analysis with structurally related analogs from recent patent literature (European Patent Applications, 2023):
Table 1: Structural and Functional Comparisons
Key Observations :
Core Structure Variations: The target compound’s 1,2-dihydropyridin-2-one moiety distinguishes it from pyrido/pyrazino[1,2-a]pyrimidin-4-one cores in analogs.
Substituent Effects: Cyclopropyl Group: The 2-cyclopropyl substituent on the pyrimidine ring in the target compound may confer metabolic stability compared to methyl/ethyl groups in analogs (e.g., 1-methylpiperidinyl in ). Cyclopropyl’s steric bulk and electron-withdrawing nature could reduce cytochrome P450-mediated oxidation .
Pharmacological Hypotheses: Analogs with 2-hydroxyethyl-piperazine () show improved aqueous solubility, suggesting the target compound’s unmodified piperazine might require formulation optimization for bioavailability. The dihydropyridinone moiety may reduce hERG channel binding risk compared to fully aromatic cores in analogs, as seen in other dihydropyridinone-based drugs .
Research Findings and Gaps
- In Silico Studies : Molecular docking suggests the target compound’s cyclopropyl group occupies a hydrophobic pocket in kinase binding sites (e.g., JAK2/STAT pathways), a feature absent in methyl-substituted analogs .
- Synthetic Challenges : The cyclopropyl-pyrimidine synthesis requires specialized reagents (e.g., cyclopropanation agents), whereas methyl/ethyl analogs are more straightforward to prepare .
- Data Gaps: No in vitro or in vivo data are publicly available for the target compound. Analogs in lack disclosed efficacy or toxicity profiles, highlighting the need for experimental validation.
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